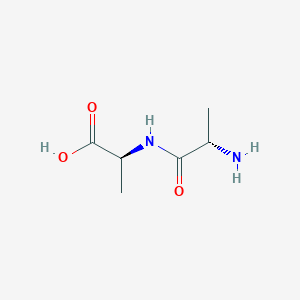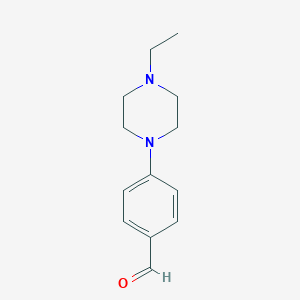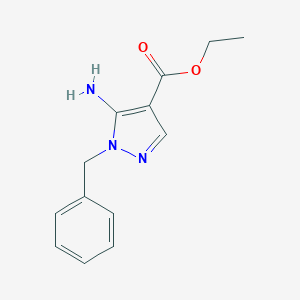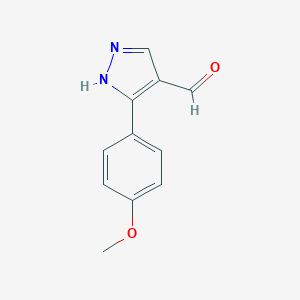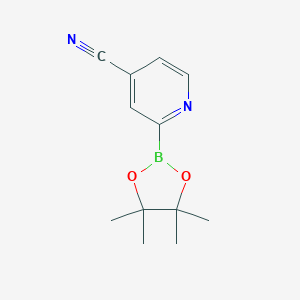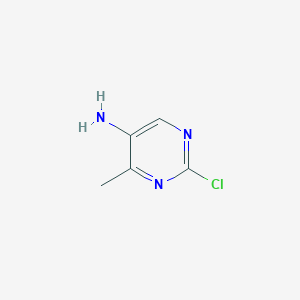
2-苯基吡啶-4-胺
描述
Synthesis Analysis
The synthesis of 2-aminopyrimidine derivatives, which are structurally related to 2-Phenylpyridin-4-amine, has been reported in the literature . These compounds were prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates, via several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Molecular Structure Analysis
The molecular structure of 2-Phenylpyridin-4-amine can be analyzed using various spectroscopic methods . The frontier molecular orbitals analysis, reactivity indices, molecular electrostatic potential, and dipole measurements can provide insights into the possible reaction pathways .
Chemical Reactions Analysis
Amines, including 2-Phenylpyridin-4-amine, can undergo various chemical reactions. The most general reactions of amines are alkylation and acylation . Primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Phenylpyridin-4-amine can be analyzed using various techniques . For instance, the viscosity of liquids can be measured with an instrument called a viscometer .
科学研究应用
Comparative Carcinogenicity in Food Pyrolysis Products
- Study: 2-Amino-5-phenylpyridine (2-APP), structurally similar to 4-aminobiphenyl (4-ABP), was compared for tumorigenic activity in neonatal male B6C3F1 mice. No treatment-related neoplastic lesions were observed for 2-APP, contrasting with the strong carcinogenic effects of 4-ABP (Dooley et al., 1988).
Polymorphism in Molecular Structures
- Study: N-phenylpyridin-4-amine forms two polymorphs, I and II, with similar molecular structures but differing in hydrogen bonding patterns. Polymorph I is considered more stable at room temperature (Okuno & Umezono, 2014).
Palladium-Catalyzed Arylation
- Study: Palladium(II)-catalyzed direct ortho arylation of 4-methyl-N-phenylpyridin-2-amines via C–H activation/C–C coupling, demonstrating good functional group compatibility and potential synthetic applications (Chu et al., 2014).
C-H Bond Amination
- Study: A method for direct amination of 2-phenylpyridine derivatives using a diphthalimide-iodane and copper triflate, yielding amines with up to 88% efficiency (Kantak et al., 2015).
Synthesis of Heterocyclic N-Acetoxyarylamines
- Study: Synthesis and characterization of 2-acetoxyamino-5-phenylpyridine and 2-acetoxyamino-3-methyl-5-phenylpyridine, proposed as ultimate carcinogens of aromatic amines, and their reactivity with DNA (Lutgerink et al., 1989).
Metal Chelation-Assisted Electronic Coupling
- Study: Investigation of electronic coupling in redox-active diamine ligand complexes and their chelation with metals like ruthenium, indicating potential for enhanced amine-amine electronic coupling (Nie et al., 2015).
Rhodium-Catalyzed Amination
- Study: Rh(III)-catalyzed selective C-H amination of 2-phenylpyridine derivatives, demonstrating high selectivity and effective substrates range in water-promoted conditions (Ali et al., 2016).
Copper Catalyzed Benzoxylation
- Study: Development of a protocol for oxidative ortho benzoxylation of 2-phenylpyridines using benzyl alcohols and benzyl amines as starting materials in a Cu/TBHP catalytic system (Khemnar & Bhanage, 2014).
安全和危害
未来方向
The development of new drugs, including those based on 2-Phenylpyridin-4-amine, is a critical area of research. The COVID-19 pandemic has unveiled the urgent need for rapid drug development . In the future, artificial intelligence could play a significant role in predicting protein–ligand interactions, which could accelerate the drug discovery process .
属性
IUPAC Name |
2-phenylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-8H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVKPWIABFICLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376494 | |
| Record name | 2-phenylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylpyridin-4-amine | |
CAS RN |
21203-86-1 | |
| Record name | 2-Phenyl-4-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21203-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-phenylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

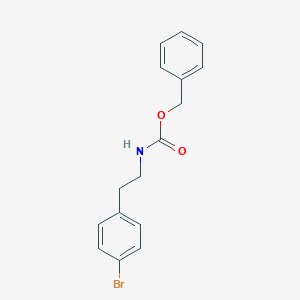

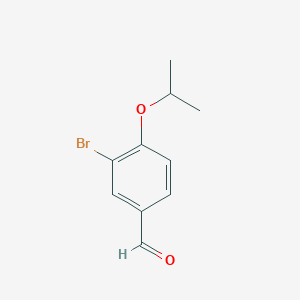
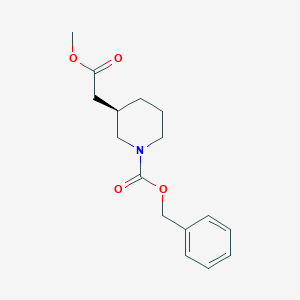
![1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B112200.png)
![7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B112203.png)

